molecular formula C25H23N3O2 B11193396 2-[(1H-indol-3-ylacetyl)amino]-N-(2-methylphenyl)-2-phenylacetamide

2-[(1H-indol-3-ylacetyl)amino]-N-(2-methylphenyl)-2-phenylacetamide

Cat. No.: B11193396
M. Wt: 397.5 g/mol
InChI Key: IRSMNUBGVQEENB-UHFFFAOYSA-N
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Description

2-[(1H-indol-3-ylacetyl)amino]-N-(2-methylphenyl)-2-phenylacetamide is a complex organic compound that features an indole moiety, a phenylacetamide group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-indol-3-ylacetyl)amino]-N-(2-methylphenyl)-2-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then acylated to introduce the acetyl group. The resulting intermediate is then reacted with an amine to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-indol-3-ylacetyl)amino]-N-(2-methylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(1H-indol-3-ylacetyl)amino]-N-(2-methylphenyl)-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[(1H-indol-3-ylacetyl)amino]-N-(2-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1H-indol-3-ylacetyl)amino]succinate
  • **2-(4-benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone

Uniqueness

2-[(1H-indol-3-ylacetyl)amino]-N-(2-methylphenyl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and phenylacetamide moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]amino]-N-(2-methylphenyl)-2-phenylacetamide

InChI

InChI=1S/C25H23N3O2/c1-17-9-5-7-13-21(17)27-25(30)24(18-10-3-2-4-11-18)28-23(29)15-19-16-26-22-14-8-6-12-20(19)22/h2-14,16,24,26H,15H2,1H3,(H,27,30)(H,28,29)

InChI Key

IRSMNUBGVQEENB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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